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molecular formula C11H12N2 B8723560 N-ethylquinolin-5-amine

N-ethylquinolin-5-amine

Cat. No. B8723560
M. Wt: 172.23 g/mol
InChI Key: SDBRVBXYYBYLMK-UHFFFAOYSA-N
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Patent
US07238228B2

Procedure details

A mixture of 5-aminoquinoline (7.2 g, 0.05 mol), acetaldehyde (2.6 g, 0.06 mol) and 4-thiocresol (6.8 g, 0.055 mol) in ethanol (100 ml) was stirred at reflux for 4 h. The reaction mixture was evaporated under reduced pressure and the residue dissolved in ethanol (100 ml). Sodium borohydride (10 g) was then added to the reaction mixture in portions maintaining the temperature below 5° C. This reaction mixture was stirred at reflux for 2 h and cooled to room temperature. Water (40 ml) was then added and the mixture was stirred for a further 25 min at reflux. The pH of the mixture was then adjusted to pH8 with 2N NaOH and the product was extracted with dichloromethane (4×100 ml). The dichloromethane extracts were combined and washed with water (250 ml) before being dried over MgSO4. The solvent was then removed under reduced pressure and the residue was purified by column chromatography on silica gel eluting with ethyl acetate in hexane. The solvent in the eluent was evaporated to give 5.4 g of a yellow solid which was used without further purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[CH:12](=O)[CH3:13].CC1C=CC(S)=CC=1>C(O)C>[CH2:12]([NH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2)[CH3:13]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
NC1=C2C=CC=NC2=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
6.8 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol (100 ml)
ADDITION
Type
ADDITION
Details
Sodium borohydride (10 g) was then added to the reaction mixture in portions
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
STIRRING
Type
STIRRING
Details
This reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Water (40 ml) was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (4×100 ml)
WASH
Type
WASH
Details
washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel eluting with ethyl acetate in hexane
CUSTOM
Type
CUSTOM
Details
The solvent in the eluent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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